MDM2 Binding Retention: Oxoazetidine Acetamide Core vs. Modified Core (M1‑6)
In a direct head‑to‑head comparison within the same study, derivative M1‑6—in which the central oxoazetidine acetamide core was not preserved—showed low binding affinity for MDM2, whereas derivatives M1‑7 through M1‑11, which retained the central oxoazetidine acetamide core, all demonstrated measurable binding to MDM2 by isothermal titration calorimetry (ITC) [1]. This indicates that the intact 2‑(3‑hydroxy‑2‑oxoazetidin‑1‑yl)acetamide scaffold is a prerequisite for target engagement in this series.
| Evidence Dimension | MDM2 binding retention (ITC) |
|---|---|
| Target Compound Data | Derivatives retaining the central oxoazetidine acetamide core (M1‑7 to M1‑11): binding to MDM2 confirmed by ITC |
| Comparator Or Baseline | Derivative M1‑6 (modified core, oxoazetidine not preserved): low binding affinity by ITC |
| Quantified Difference | Qualitative difference: binding vs. no/low binding |
| Conditions | Isothermal titration calorimetry; MDM2 protein; in vitro |
Why This Matters
For procurement in MDM2‑targeted drug discovery, selecting building blocks that preserve the core scaffold is essential, as even minor core modifications abolish target binding.
- [1] B. F. Milman et al., "Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2," Pharmaceuticals, vol. 15, no. 6, p. 752, 2022. Figure 4 and accompanying text (Section 2.4). DOI: 10.3390/ph15060752. View Source
